

Indanofan: Physicochemical Profiling and Solubility Guide for Research Applications

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Compound of Interest

Compound Name: *Indanofan 10 microg/mL in Cyclohexane*
Cat. No.: *B13813006*

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Executive Summary

Indanofan (CAS: 133220-30-1) is a lipophilic oxirane herbicide that functions as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. While primarily established as an agrochemical, its specific mode of action—targeting the elongation of C18:0 to C20:0 fatty acids—makes it a critical reference compound in metabolic research and early-stage discovery for lipid biosynthesis inhibitors.

For researchers and formulation scientists, Indanofan presents a classic challenge of lipophilicity. Its solubility profile is characterized by poor aqueous solubility (~17.1 mg/L) but exceptional solubility in polar organic solvents like acetone and methanol (>500 g/L). This guide provides a definitive technical analysis of its solubility landscape, offering validated protocols for stock solution preparation and saturation solubility determination to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the molecular architecture of Indanofan is a prerequisite for predicting its solvent interactions. The molecule features a rigid indan-1,3-dione core bridged to a

chlorophenyl-substituted oxirane, creating a structure that is highly hydrophobic yet capable of dipole-dipole interactions in polar aprotic solvents.

Table 1: Core Physicochemical Properties

Property	Value	Notes
Molecular Formula	C ₂₀ H ₁₇ ClO ₃	
Molecular Weight	340.80 g/mol	
Physical State	Colorless Crystals	
Melting Point	60.4 – 61.3 °C	Low MP facilitates melt-based formulations
LogP (Octanol/Water)	3.59	Highly Lipophilic [1]
Chirality	Chiral (S-enantiomer active)	Often supplied as a racemate

Solubility Landscape: Organic vs. Aqueous

The solubility data below highlights the stark contrast between aqueous and organic environments. Indanofan follows the "like dissolves like" principle: its aromatic and oxirane moieties interact favorably with organic solvents through van der Waals forces and dipole interactions, while the lack of hydrogen bond donors limits its water solubility.

Table 2: Solubility Profile at 20°C

Solvent Class	Specific Solvent	Solubility (mg/L)	Solubility (g/L)	Interpretation for Lab Use
Aqueous	Water (pH 7)	17.1	0.017	Poor. Unsuitable for direct stock prep.
Ketone	Acetone	> 500,000	> 500	Excellent. Ideal for primary stock solutions.
Alcohol	Methanol	> 500,000	> 500	Excellent. Good for analytical standards.
Alkane	n-Hexane	120,000	120	Good. Useful for liquid-liquid extraction.
Aromatic	Toluene	High (Est. >200g/L)	-	Likely high due to π - π stacking interactions.

Data Source: Synthesized from PPDB and regulatory dossiers [1][2].

Mechanistic Insight:

- Acetone/Methanol: The high solubility (>500 g/L) suggests that the dipole moment of the indandione ring aligns well with polar organic solvents. This makes acetone the solvent of choice for preparing high-concentration stocks (e.g., 100 mM) that can be spiked into aqueous media.
- Hexane: The significant solubility in hexane (120 g/L) confirms the molecule's high lipophilicity, driven by the hydrophobic chlorophenyl and ethyl groups.

Technical Protocol: Saturation Solubility Determination

To verify solubility data in a specific solvent system (e.g., a novel formulation vehicle), use this self-validating "Shake-Flask" protocol. This method is the gold standard for thermodynamic solubility profiling.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: Determine the thermodynamic solubility of Indanofan in a target solvent at 25°C.

- Preparation: Add excess solid Indanofan (approx. 50 mg) to a glass vial containing 2 mL of the target solvent.
 - Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more solid.
- Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker at 25°C.
 - Agitation: Shake at 200 RPM for 24–48 hours. This ensures the system reaches thermodynamic equilibrium.
- Phase Separation:
 - Remove the vial and let it stand for 1 hour to allow sedimentation.
 - Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent to prevent adsorption losses).
- Quantification:
 - Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 70:30) to land within the linear range of your detector.
 - Analyze via HPLC-UV (254 nm) against a standard curve prepared in the same solvent.



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Figure 1: Validated workflow for determining thermodynamic saturation solubility.

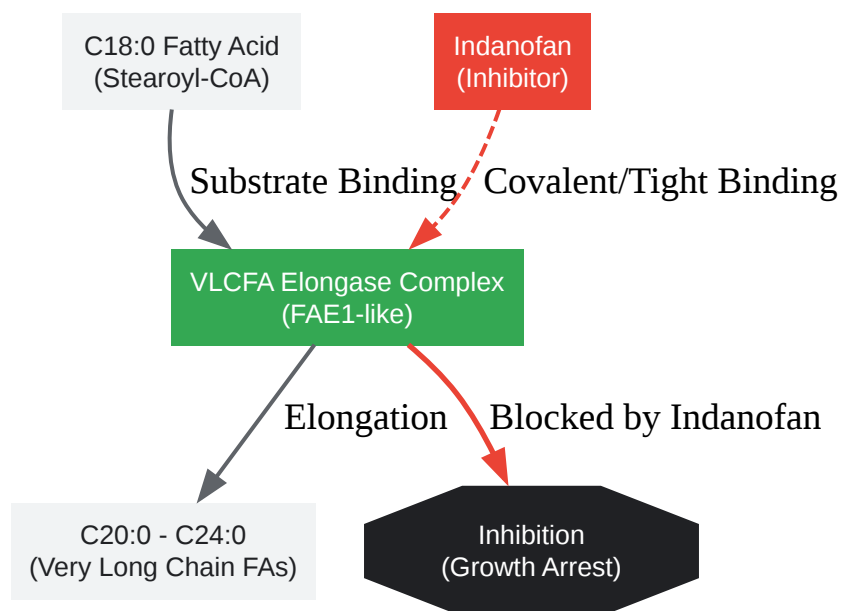
Application Workflow: Bioassay Stock Preparation

When using Indanofan in biological assays (e.g., cell culture or enzyme inhibition), the challenge is introducing the lipophilic compound into an aqueous buffer without precipitation.

Critical Rule: The final concentration of the organic carrier (DMSO or Acetone) in the assay must typically remain $< 0.1\%$ to 1% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Strategy

- **Primary Stock:** Dissolve Indanofan in 100% DMSO or Acetone to create a 10 mM stock solution.
 - **Why:** 10 mM is high enough to allow significant dilution, minimizing solvent volume.
- **Intermediate Dilution:** Dilute the primary stock 1:100 into the assay medium rapidly while vortexing.
 - **Result:** 100 μ M Indanofan in 1% solvent.
 - **Observation:** Check for "crashing out" (cloudiness). If precipitation occurs, use an intermediate step with ethanol or reduce the concentration.
- **Final Assay:** Add the intermediate solution to the cells/enzyme mix.



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Figure 2: Mechanism of Action. Indanofan targets the elongase complex, preventing VLCFA synthesis [3].

References

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Sources

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